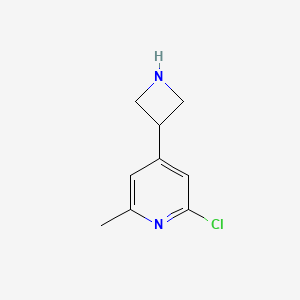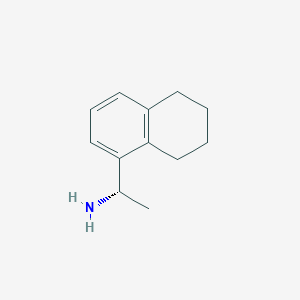
2-(3-Amino-4-chloro-1h-pyrazol-1-yl)-n-(2-methoxyethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Amino-4-chloro-1h-pyrazol-1-yl)-n-(2-methoxyethyl)acetamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is of interest due to its potential applications in medicinal chemistry, particularly as a pharmacophore in drug design. The presence of both amino and chloro substituents on the pyrazole ring, along with the methoxyethyl acetamide moiety, provides a unique structural framework that can interact with various biological targets.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-4-chloro-1h-pyrazol-1-yl)-n-(2-methoxyethyl)acetamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-dicarbonyl compound, such as 1,3-diketone or β-keto ester, under acidic or basic conditions.
Introduction of the Chloro Group: The chloro substituent can be introduced via chlorination of the pyrazole ring using reagents like thionyl chloride or phosphorus oxychloride.
Amination: The amino group can be introduced by nucleophilic substitution of the chloro group with ammonia or an amine.
Attachment of the Methoxyethyl Acetamide Moiety: This step involves the reaction of the amino-chloro-pyrazole intermediate with 2-methoxyethylamine and acetic anhydride or acetyl chloride to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form nitroso or nitro derivatives.
Reduction: Reduction of the chloro group can lead to the formation of the corresponding dechlorinated pyrazole derivative.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or nitric acid.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Dechlorinated pyrazole derivatives.
Substitution: Functionalized pyrazole derivatives with various substituents.
科学的研究の応用
2-(3-Amino-4-chloro-1h-pyrazol-1-yl)-n-(2-methoxyethyl)acetamide has several applications in scientific research:
Medicinal Chemistry: As a pharmacophore in the design of new drugs targeting various diseases, including cancer, inflammation, and infectious diseases.
Biological Studies: Used as a tool compound to study the biological pathways and molecular targets involved in disease processes.
Chemical Biology: Employed in the development of chemical probes to investigate protein-ligand interactions and enzyme mechanisms.
Industrial Applications: Potential use in the synthesis of agrochemicals, dyes, and other specialty chemicals.
作用機序
The mechanism of action of 2-(3-Amino-4-chloro-1h-pyrazol-1-yl)-n-(2-methoxyethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structural features allow it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to inhibition or activation of the target, resulting in therapeutic effects.
類似化合物との比較
Similar Compounds
2-(3-Amino-1h-pyrazol-1-yl)-n-(2-methoxyethyl)acetamide: Lacks the chloro substituent, which may affect its binding affinity and selectivity.
2-(3-Amino-4-chloro-1h-pyrazol-1-yl)acetamide: Lacks the methoxyethyl group, which may influence its solubility and pharmacokinetic properties.
2-(3-Amino-4-chloro-1h-pyrazol-1-yl)-n-ethylacetamide: Has an ethyl group instead of a methoxyethyl group, potentially altering its biological activity.
Uniqueness
2-(3-Amino-4-chloro-1h-pyrazol-1-yl)-n-(2-methoxyethyl)acetamide is unique due to the combination of the amino, chloro, and methoxyethyl acetamide moieties. This unique structure provides a distinct pharmacophore that can interact with a wide range of biological targets, making it a valuable compound in drug discovery and development.
特性
分子式 |
C8H13ClN4O2 |
|---|---|
分子量 |
232.67 g/mol |
IUPAC名 |
2-(3-amino-4-chloropyrazol-1-yl)-N-(2-methoxyethyl)acetamide |
InChI |
InChI=1S/C8H13ClN4O2/c1-15-3-2-11-7(14)5-13-4-6(9)8(10)12-13/h4H,2-3,5H2,1H3,(H2,10,12)(H,11,14) |
InChIキー |
NBWINZYZVKBQKE-UHFFFAOYSA-N |
正規SMILES |
COCCNC(=O)CN1C=C(C(=N1)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![6-Oxo-1,6-dihydro-[2,2'-bipyrimidine]-5-carboxylic acid](/img/structure/B13534301.png)

![6,6-Difluorobicyclo[3.1.0]hex-2-ylamine](/img/structure/B13534314.png)

